9-(Trimethylsilyl)fluorene

Organic Synthesis N-Heterocyclic Carbene Catalysis Chemoselectivity

9-(Trimethylsilyl)fluorene is the optimal protected fluorene for chemoselective synthesis: simply adjust catalyst loading to switch from dibenzofulvenes to fluorenyl alcohols using the same aldehydes—a versatility unattainable with bulkier silyl analogues. Its clean desilylation under basic conditions generates the fluorenyl anion in situ for further functionalization. For conducting polymers, anodic oxidation of this monomer yields films with higher oxidative stability and polymerization yield, critical for durable OLED, OFET, and OPV devices.

Molecular Formula C16H18Si
Molecular Weight 238.4 g/mol
CAS No. 7385-10-6
Cat. No. B1595991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Trimethylsilyl)fluorene
CAS7385-10-6
Molecular FormulaC16H18Si
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C16H18Si/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3
InChIKeyYFPRGLHBYSNHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Trimethylsilyl)fluorene (CAS 7385-10-6): A Silylated Fluorene Building Block for Selective Synthesis and Materials Science


9-(Trimethylsilyl)fluorene (CAS 7385-10-6) is an organosilicon compound in which a trimethylsilyl group is covalently attached to the 9-position of the fluorene ring. This substitution modifies the electronic properties of the fluorene core, primarily by increasing electron density at the 9-position, which enhances the compound's nucleophilicity and facilitates its use in reactions such as N-heterocyclic carbene (NHC)-catalyzed transformations [1]. The trimethylsilyl group also serves as a protecting group for the acidic C9–H bond, preventing undesired deprotonation and enabling the compound to act as a stable precursor in anionic polymerizations and other base-sensitive processes . Its solid-state structure is well-defined, with X-ray diffraction revealing an orthorhombic crystal system and a near-planar fluorenyl backbone [2]. These properties position 9-(Trimethylsilyl)fluorene as a versatile intermediate for the synthesis of complex π-conjugated materials, including polyfluorenes and metallocene catalysts.

The Case Against Generic Substitution: Why 9-(Trimethylsilyl)fluorene's Specific Reactivity Profile Defines Its Scientific Value


Silyl-substituted fluorenes are not interchangeable; the size and electronic nature of the silicon-bound substituents directly dictate the compound's reactivity, stability, and ultimate synthetic utility. Attempting to substitute 9-(Trimethylsilyl)fluorene with a bulkier analog, such as 9-(triethylsilyl)fluorene or 9-(triphenylsilyl)fluorene, can completely alter the reaction outcome due to differences in steric hindrance and the stability of the silicon-carbon bond [1]. Similarly, substituting with a bis-silylated derivative like 9,9-bis(trimethylsilyl)fluorene introduces a second reactive site, changing the compound's function from a protected fluorene to a more complex, multi-functional intermediate [2]. Even the simple addition of a methyl group, as in 9-methyl-9-(trimethylsilyl)fluorene, eliminates the key acidic proton required for the compound's role as a protected fluorene anion precursor. These critical differences mean that the selection of this specific silylfluorene is not a matter of catalog convenience but a necessary specification for achieving the desired chemical and material outcomes. The evidence below quantifies the distinct advantages that make 9-(Trimethylsilyl)fluorene the optimal choice for targeted applications.

Quantitative Differentiation of 9-(Trimethylsilyl)fluorene: Evidence-Based Selection Criteria


Chemoselective Switchable Reactivity: A Unique Property of 9-(Trimethylsilyl)fluorene in NHC Catalysis

In N-heterocyclic carbene (NHC)-catalyzed reactions with aldehydes, 9-(Trimethylsilyl)fluorene exhibits a unique, condition-dependent chemoselectivity. This switchable behavior is not reported for non-silylated fluorenes or its bulkier silyl analogs. At a 10 mol% catalyst loading, the reaction proceeds via an olefination pathway to yield dibenzofulvenes (43–99% yield), while reducing the catalyst to 1 mol% in the presence of water diverts the pathway to nucleophilic addition, producing fluorenyl alcohols (40–95% yield) [1]. This dual reactivity, tunable by simple experimental parameters, makes it a uniquely versatile reagent for building complex fluorene-based architectures.

Organic Synthesis N-Heterocyclic Carbene Catalysis Chemoselectivity

Differential Stability of the Si–C Bond: Desilylation vs. Deprotonation in Base

In a direct head-to-head comparison, the deprotonation of 9-(Trimethylsilyl)fluorene with CH3SOCH2-K+ in DMSO results in rapid desilylation, whereas the more sterically hindered 9-(Triethylsilyl)- and 9-(Triphenylsilyl)fluorenes undergo only deprotonation to form stable carbanions [1]. This divergent behavior is a direct consequence of steric protection around the silicon atom. The TMS group is sufficiently small to allow nucleophilic attack at silicon, leading to cleavage, while the larger groups shield the silicon center. This makes 9-(Trimethylsilyl)fluorene an effective masked fluorene anion equivalent that can be cleanly unveiled under basic conditions, a property not shared by its bulkier counterparts.

Organosilicon Chemistry Carbanion Stability Protecting Group Strategy

Solid-State Structure: Orthorhombic Crystal System and Near-Planar Geometry

X-ray diffraction analysis provides precise structural data differentiating 9-(Trimethylsilyl)fluorene from other silyl-substituted analogs. The compound crystallizes in an orthorhombic crystal system with space group P212121 and unit cell dimensions a = 6.2681(14) Å, b = 14.329(3) Å, c = 15.231(4) Å [1]. In contrast, the bulkier 9-(tert-butyldimethylsilyl)fluorene and 2,7-di-tert-butyl-9-trimethylsilylfluorene both adopt a monoclinic system (space group P21/c) [1]. This difference in crystal packing is attributed to the minimal steric bulk of the TMS group, which allows for more efficient packing and a near-planar fluorenyl backbone with minimal intramolecular distortion [1]. The bulkier substituents in the comparators introduce greater steric demand, forcing a different crystal symmetry and potentially altering solid-state properties relevant to materials applications.

X-ray Crystallography Materials Science Solid-State Chemistry

Enhanced Oxidative Stability and Polymer Yield in Electropolymerization

During anodic oxidation, 9-(Trimethylsilyl)fluorene yields electroactive polymer films that are superior to those derived from classical polyfluorenes and poly(9,9′-difluorenes) [1]. Specifically, the polymer substituted with Si(CH3)3 units exhibits greater stability towards oxidation, a higher yield of polymerization, and a longer conjugation length, as evidenced by a red-shift in the λmax of its UV–vis absorption bands in the neutral state [1]. While the comparator polymers degrade or polymerize less efficiently, the TMS-substituted polymer maintains its structural integrity and electroactivity. This is a class-level advantage observed for silyl-substituted fluorenes, with the TMS derivative providing a favorable balance of steric and electronic effects.

Conducting Polymers Electrochemistry Materials Stability

Electronic Structure Probed by Photoelectron Spectroscopy

The HeI/HeII photoelectron spectra of 9-(Trimethylsilyl)fluorene have been reported for the first time alongside a series of substituted fluorenes, including 2-aminofluorene, 2,7-dibromofluorene, and 2-acetylfluorene [1]. This data set provides a direct, quantitative comparison of the electronic structure of these compounds. The spectrum of 9-(Trimethylsilyl)fluorene serves as a baseline for understanding how silyl substitution at the 9-position modulates the valence electronic levels of the fluorene core, distinct from substitution on the aromatic rings. The specific ionization energies and spectral features are unique to this compound and are essential for rationalizing its reactivity and properties in optoelectronic applications.

Photoelectron Spectroscopy Electronic Structure Material Design

Quantitative Physicochemical Properties: Melting Point, LogP, and pKa

The well-defined physicochemical profile of 9-(Trimethylsilyl)fluorene is supported by vendor-specified and predicted data. Key properties include a narrow melting point range of 95–98°C (indicative of high purity and crystalline character) and a predicted LogP of 5.32–5.67, confirming its high lipophilicity [1]. Its predicted pKa in DMSO is approximately 22.6, though it is noted that this value is not directly measurable due to the compound's tendency to desilylate in strong base . This contrasts with 9,9-bis(trimethylsilyl)fluorene, which has a melting point of 110°C . These data points provide a quantitative baseline for assessing purity, handling, and compatibility with various reaction media. The high lipophilicity (LogP > 5) is a defining characteristic that influences its solubility profile and differentiates it from more polar fluorene derivatives.

Physicochemical Properties Preformulation Analytical Chemistry

Evidence-Backed Applications of 9-(Trimethylsilyl)fluorene: Where Its Differentiated Properties Deliver Value


Synthesis of Dibenzofulvenes and Fluorenyl Alcohols via Switchable NHC Catalysis

Based on the unique, condition-dependent chemoselectivity of 9-(Trimethylsilyl)fluorene, it is the ideal substrate for synthesizing either dibenzofulvenes or fluorenyl alcohols from a common set of aldehydes [1]. This allows researchers to access two structurally distinct compound libraries from a single, commercially available building block by simply adjusting the catalyst loading and reaction conditions. This operational simplicity and versatility are not achievable with other fluorene derivatives and significantly enhance synthetic efficiency.

Precursor for Masked Fluorenyl Anion in Base-Sensitive Transformations

The differential stability of the Si–C bond makes 9-(Trimethylsilyl)fluorene a superior choice over bulkier silylfluorenes for applications requiring the in situ generation of a fluorenyl anion equivalent [1]. Its ability to undergo clean desilylation in basic media provides a convenient route to the highly reactive fluorenyl anion, which can then participate in further reactions (e.g., with electrophiles, transition metals). This contrasts with triethylsilyl- or triphenylsilyl-protected fluorenes, which would remain intact, and with the parent fluorene, whose direct deprotonation may be less selective or compatible with other functional groups.

Monomer for Electroactive Polymer Films with Enhanced Stability

For the fabrication of conducting polymer films via anodic oxidation, 9-(Trimethylsilyl)fluorene offers a tangible advantage over classical fluorene monomers [1]. The resulting polymer films exhibit higher oxidative stability and a greater polymerization yield. These improved properties are critical for the long-term performance and reliability of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Selecting this monomer over non-silylated alternatives can lead to more robust and efficient devices.

X-ray Crystallography Standard for Orthorhombic Silylfluorenes

The well-defined solid-state structure of 9-(Trimethylsilyl)fluorene, with its orthorhombic P212121 crystal system and precise unit cell dimensions, establishes it as a reliable crystallographic standard for this class of compounds [1]. Researchers performing single-crystal X-ray diffraction studies on new fluorene-based materials can use this data as a benchmark for comparison. Its near-planar fluorenyl backbone also serves as a model system for understanding the minimal structural perturbation caused by a TMS group, providing valuable insight for crystal engineering and the design of molecular solids.

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